molecular formula C21H29NO3 B1385499 N-[4-(2-Ethoxyethoxy)benzyl]-2-isobutoxyaniline CAS No. 1040694-73-2

N-[4-(2-Ethoxyethoxy)benzyl]-2-isobutoxyaniline

Cat. No.: B1385499
CAS No.: 1040694-73-2
M. Wt: 343.5 g/mol
InChI Key: YHOXGOAAHJLVSQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-Ethoxyethoxy)benzyl]-2-isobutoxyaniline typically involves the reaction of 4-(2-ethoxyethoxy)benzyl chloride with 2-isobutoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-Ethoxyethoxy)benzyl]-2-isobutoxyaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-[4-(2-Ethoxyethoxy)benzyl]-2-isobutoxyaniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(2-Ethoxyethoxy)benzyl]-2-isobutoxyaniline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2-Ethoxyethoxy)benzyl]-2-butanamine
  • N-[4-(2-Ethoxyethoxy)benzyl]-2-methoxyaniline

Uniqueness

N-[4-(2-Ethoxyethoxy)benzyl]-2-isobutoxyaniline is unique due to its specific ethoxyethoxy and isobutoxy substituents, which confer distinct chemical properties and reactivity. These structural features make it particularly useful in proteomics research and other specialized applications .

Properties

IUPAC Name

N-[[4-(2-ethoxyethoxy)phenyl]methyl]-2-(2-methylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO3/c1-4-23-13-14-24-19-11-9-18(10-12-19)15-22-20-7-5-6-8-21(20)25-16-17(2)3/h5-12,17,22H,4,13-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOXGOAAHJLVSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=C(C=C1)CNC2=CC=CC=C2OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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